molecular formula C12H16ClNO2 B2933306 Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride CAS No. 1097196-62-7

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride

Cat. No.: B2933306
CAS No.: 1097196-62-7
M. Wt: 241.72
InChI Key: CPQFWZZGZGQXLF-UHFFFAOYSA-N
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Description

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C₁₂H₁₅NO₂·HCl. It is a derivative of naphthalene and contains an amino group and a carboxylate ester group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reduction of naphthalene derivatives followed by functional group modifications. One common method involves the reduction of 5-nitronaphthalene-2-carboxylate ester to produce the corresponding amino compound, which is then esterified to form the final product.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The carboxylate ester group can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of ester derivatives with different substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery and development.

Medicine: Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Its ability to modulate biological pathways makes it a candidate for the development of new medications.

Industry: In the industrial sector, the compound is used in the manufacture of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. Its amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The carboxylate ester group can participate in esterification and hydrolysis reactions, influencing metabolic processes.

Molecular Targets and Pathways:

  • Enzymes: The compound can inhibit or activate certain enzymes, affecting biochemical pathways.

  • Receptors: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

  • Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride: Similar structure but with a different position of the amino group.

  • 5,6,7,8-Tetrahydro-1-naphthylamine: Another derivative of naphthalene with an amino group.

Uniqueness: Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity

Properties

IUPAC Name

methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13;/h5-7,11H,2-4,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQFWZZGZGQXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(CCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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